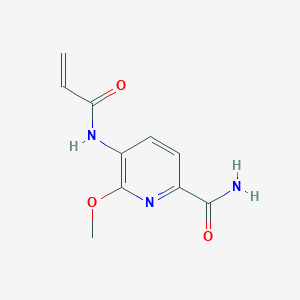

5-Acrylamido-6-methoxypicolinamide

Beschreibung

Eigenschaften

IUPAC Name |

6-methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-3-8(14)12-7-5-4-6(9(11)15)13-10(7)16-2/h3-5H,1H2,2H3,(H2,11,15)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYIZEVWBZWYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)N)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acrylamido-6-methoxypicolinamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine-2-carboxylic acid and prop-2-enoyl chloride.

Amidation Reaction: The carboxylic acid group of 6-methoxypyridine-2-carboxylic acid is converted to an amide by reacting with prop-2-enoyl chloride in the presence of a base such as triethylamine.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of 5-Acrylamido-6-methoxypicolinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Acrylamido-6-methoxypicolinamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The prop-2-enoylamino group can be reduced to form a propylamino group.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under mild conditions.

Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or alkylating agents such as methyl iodide (CH₃I) can be used.

Major Products

Oxidation: Formation of 6-hydroxy-5-(prop-2-enoylamino)pyridine-2-carboxamide.

Reduction: Formation of 6-methoxy-5-(propylamino)pyridine-2-carboxamide.

Substitution: Formation of 6-chloro-5-(prop-2-enoylamino)pyridine-2-carboxamide or 6-methyl-5-(prop-2-enoylamino)pyridine-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

5-Acrylamido-6-methoxypicolinamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antimicrobial and antiviral activities.

Biology: It is studied for its interactions with specific proteins and enzymes, which may lead to the development of new therapeutic agents.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Acrylamido-6-methoxypicolinamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding mode and molecular interactions are essential to understand its mechanism of action fully.

Vergleich Mit ähnlichen Verbindungen

Table 1: Pyridine Derivatives Comparison

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Substituents |

|---|---|---|---|---|---|

| 2-Amino-5-nitro-6-methylpyridine | [22280-62-2] | C6H7N3O2 | 153.13 | 185–189 | Amino, Nitro, Methyl |

| 6-Amino-5-nitro-2-picoline | [21901-29-1] | C6H7N3O2 | 153.13 | 147–157 | Amino, Nitro |

| 6-Amino-5-nitro-3-picoline | [7598-26-7] | C6H7N3O2 | 153.13 | 189–193 | Amino, Nitro |

| 5-Acrylamido-6-methoxypicolinamide | Not provided | C10H13N3O3 | ~223 | Data not available | Acrylamido, Methoxy, Amide |

Key Differences :

- Substituent Effects: The nitro and amino groups in the analogues () are strongly electron-withdrawing or donating, influencing reactivity in electrophilic substitution or redox reactions.

- Molecular Weight : The user’s compound has a significantly higher molecular weight (~223 vs. ~153 g/mol) due to the acrylamido and methoxy groups.

- Melting Points: The nitro-substituted analogues exhibit high melting points (147–193°C), likely due to strong dipole interactions.

Functional Comparison: Acrylamide Derivatives

Acrylamide (C3H5NO) is a well-studied monomer with a vinyl group and amide functionality, widely used in polyacrylamide synthesis (). Comparisons with 5-Acrylamido-6-methoxypicolinamide highlight critical distinctions:

Table 2: Acrylamide vs. 5-Acrylamido-6-methoxypicolinamide

| Property | Acrylamide | 5-Acrylamido-6-methoxypicolinamide |

|---|---|---|

| Molecular Formula | C3H5NO | C10H13N3O3 |

| Molecular Weight | 71.08 g/mol | ~223 g/mol |

| Melting Point | 84.5°C | Data not available |

| Applications | Polymer production, labs | Potential pharmaceutical intermediate |

| Toxicity | Neurotoxic, carcinogenic | Not specified in sources |

Key Insights :

- Reactivity : Acrylamide’s simple structure allows facile polymerization. In contrast, steric hindrance from the pyridine ring and methoxy group in 5-Acrylamido-6-methoxypicolinamide may limit polymerization unless specific catalysts are used .

- Toxicity : Acrylamide’s toxicity is well-documented, but the substituted pyridine structure of 5-Acrylamido-6-methoxypicolinamide could alter its metabolic pathways and toxicity profile .

Research Findings and Implications

- Synthetic Utility : The nitro-substituted pyridines in are likely intermediates in explosives or drug synthesis. 5-Acrylamido-6-methoxypicolinamide’s acrylamido group may enable Michael addition reactions or serve as a crosslinking agent in materials science .

- Data Gaps : Critical parameters such as melting point, solubility, and toxicity for 5-Acrylamido-6-methoxypicolinamide are absent in the provided sources, necessitating further experimental characterization.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 5-Acrylamido-6-methoxypicolinamide, and how can reaction conditions be optimized?

- Methodological Answer : Begin with precursor selection, such as picolinic acid derivatives. Introduce acrylamide via nucleophilic substitution or coupling reactions (e.g., using carbodiimide-based coupling agents). Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (60–90°C) to balance reaction rate and byproduct formation. Monitor progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane .

- Key Considerations : Avoid metal catalysts to prevent contamination in biological assays. Validate purity (>95%) via NMR and mass spectrometry .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of 5-Acrylamido-6-methoxypicolinamide?

- Methodological Answer :

- ¹H NMR : Expect signals for methoxy (~δ 3.8–4.0 ppm), acrylamide NH (δ 6.5–7.5 ppm), and aromatic protons (δ 7.0–8.5 ppm).

- ¹³C NMR : Identify carbonyl carbons (acrylamide C=O at ~δ 165–170 ppm; picolinamide C=O at ~δ 160–165 ppm).

- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹). Compare with PubChem data for analogous picolinamides .

- Validation : Cross-reference with computational predictions (e.g., DFT calculations) to resolve ambiguous peaks .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with human cancer lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK293). Include positive controls (e.g., doxorubicin) and vehicle controls. For antimicrobial activity, employ broth microdilution (MIC assays) against Gram-positive/negative strains. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of 5-Acrylamido-6-methoxypicolinamide?

- Methodological Answer : Conduct SAR studies by varying substituents:

| Position | Modification | Impact on Activity | Reference |

|---|---|---|---|

| 6-Methoxy | Replace with ethoxy or halogen | Solubility vs. steric effects | |

| Acrylamide | Substitute with sulfonamide or urea | Alters target binding affinity |

- Optimization : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases). Validate via SPR or ITC for binding kinetics .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Replication : Repeat assays under standardized conditions (e.g., pH, serum concentration).

- Analytical Validation : Ensure compound stability via HPLC and LC-MS (e.g., check for hydrolysis of acrylamide group).

- Contextual Factors : Account for cell line heterogeneity or microbial strain variability. Use meta-analysis to identify trends across studies .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways.

- Chemical Probes : Synthesize fluorescent derivatives (e.g., BODIPY-tagged) for cellular localization studies (confocal microscopy) .

- Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify primary targets .

Data Analysis & Reproducibility

Q. What statistical methods are critical for analyzing dose-response relationships in bioactivity studies?

- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀/EC₅₀. Use software like GraphPad Prism for nonlinear regression. Report 95% confidence intervals and assess goodness-of-fit (R² ≥ 0.95). Address outliers via Grubbs’ test .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Detailed Documentation : Specify exact reagent grades (e.g., anhydrous solvents), equipment (e.g., Schlenk line for air-sensitive steps), and purification thresholds (e.g., ≥99% purity for intermediates).

- Open Data : Share raw NMR/HPLC files in public repositories (e.g., Zenodo). Use FAIR principles for metadata .

Ethical & Compliance Considerations

Q. What guidelines govern the use of 5-Acrylamido-6-methoxypicolinamide in in vivo studies?

- Methodological Answer : Adhere to institutional IACUC protocols for animal welfare. For FDA compliance, follow Good Laboratory Practice (GLP) in data recording. Note that this compound is not FDA-approved; label it as “for research use only” in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.